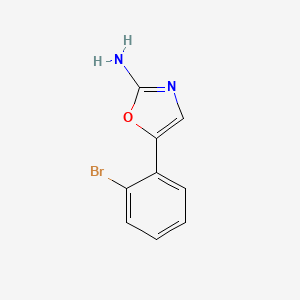

5-(2-Bromophenyl)oxazol-2-amine

Description

5-(2-Bromophenyl)oxazol-2-amine is a brominated oxazole derivative with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol . The compound features a bromine substituent at the ortho position of the phenyl ring attached to the oxazole core.

Properties

IUPAC Name |

5-(2-bromophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREFEDQTTRWFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(O2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with glyoxal in the presence of a base, which facilitates the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to minimize side reactions and maximize efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can target the bromophenyl group, potentially replacing the bromine atom with hydrogen or other substituents.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions, often involving a palladium catalyst.

Major Products: The major products of these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 5-(2-Bromophenyl)oxazol-2-amine exerts its effects is primarily through its interaction with biological targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Bromine Substitution

The position of the bromine substituent significantly influences electronic and steric properties:

- 5-(4-Bromophenyl)oxazol-2-amine (para-bromo isomer, C₉H₇BrN₂O ): Exhibits a planar phenyl ring due to symmetrical substitution, as confirmed by crystallographic analysis (space group P2₁/c , resolution 0.80 Å ) . The para-bromo derivative may exhibit enhanced stability in solid-state packing compared to the ortho isomer.

Table 1: Comparison of Bromophenyloxazol-2-amine Isomers

Heterocycle Variations: Oxazole vs. Thiazole/Thiadiazole/Oxadiazole

Replacing the oxazole core with other heterocycles alters electronic properties and bioactivity:

- 4-(4-Bromophenyl)-thiazol-2-amine : The thiazole core (with sulfur replacing oxygen) increases electron density, enhancing interactions with biological targets. Molecular docking studies show stronger binding to enzymes like mTORC1 compared to oxazole analogs .

- 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine : The thiadiazole ring (two nitrogen atoms) improves thermal stability and exhibits fungicidal/insecticidal activity, unlike oxazole derivatives .

- 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine : The oxadiazole core (higher nitrogen content) increases polarity, affecting solubility and bioavailability (logP = 2.1 ) .

Table 2: Heterocycle Comparison

Substituent Effects: Bromine vs. Nitro/Trifluoromethyl Groups

Electron-withdrawing substituents modulate reactivity and bioactivity:

- 4-(4-Nitrophenyl)oxazol-2-amine: The nitro group (-NO₂) increases electrophilicity, enabling nucleophilic substitution reactions. Synthesized via sonochemical methods with 85% yield, compared to thermal methods (70% yield) .

- 5-(Trifluoromethyl)oxazol-2-amine : The -CF₃ group enhances metabolic stability and bioavailability (Molecular Weight = 152.08 g/mol ) .

Table 3: Substituent Impact on Properties

Biological Activity

Overview

5-(2-Bromophenyl)oxazol-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure features an oxazole ring substituted with a bromophenyl group, which enhances its interaction with various biological targets. This article delves into the compound's synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the cyclization of 2-bromoaniline with glyoxal in the presence of a base. This method allows for the formation of the oxazole ring efficiently. The reaction conditions can be optimized to increase yield and purity, utilizing advanced catalysts and controlled environments to minimize side reactions.

Biological Activities

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives possess broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives range from 500 to 15.625 µg/ml, highlighting their potential as new antibacterial agents against drug-resistant strains .

Anticancer Potential

Preliminary studies suggest that this compound may also have anticancer properties. Its derivatives are being explored for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The oxazole moiety is believed to play a crucial role in these activities by interacting with specific cellular targets.

The biological effects of this compound are primarily attributed to its ability to modulate enzyme activity and receptor interactions. The oxazole ring can interact with various enzymes, while the bromophenyl group enhances binding affinity and specificity, potentially leading to more pronounced biological effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 5-(2-Chlorophenyl)oxazol-2-amine | Chlorine instead of Bromine | Different reactivity and biological activity profiles |

| 5-(2-Fluorophenyl)oxazol-2-amine | Fluorine substitution | Variations in pharmacokinetics and interaction profiles |

These comparisons illustrate how the presence of different halogen substitutions can significantly alter the chemical reactivity and biological activity of oxazole derivatives.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that certain derivatives showed MIC values comparable to standard antibiotics against resistant strains of bacteria like Pseudomonas aeruginosa .

- Pharmacophore Analysis : Research involving structure-activity relationship (SAR) analysis indicated that modifications in the oxazole ring could enhance antimicrobial potency, suggesting pathways for further drug development .

- In Vitro Studies : Additional in vitro studies have confirmed that some derivatives exhibit cytotoxic effects on cancer cell lines, supporting their potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.